molecular formula C10H16O3 B2795460 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid CAS No. 2060063-21-8

1-(Oxan-2-yl)cyclobutane-1-carboxylic acid

Cat. No. B2795460
CAS RN: 2060063-21-8
M. Wt: 184.235
InChI Key: BZTPDHUXMKUOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives like “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” can be achieved through various methods. One such method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides . Another method involves a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .


Molecular Structure Analysis

The InChI code for “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is 1S/C10H16O2/c11-8-10 (5-3-6-10)9-4-1-2-7-12-9/h8-9H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Cyclobutane derivatives can undergo a variety of chemical reactions. For instance, highly strained bicyclo [1.1.0]butyl boronate complexes, which can be prepared by reacting boronic esters with bicyclo [1.1.0]butyl lithium, react with a wide range of electrophiles to form a diverse set of 1,1,3-trisubstituted cyclobutanes .

Scientific Research Applications

Chemical Synthesis

“1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is used in chemical synthesis . It’s a cyclobutane derivative, which is a class of compounds known for their rigidity and stability. These properties make them useful in the synthesis of various complex molecules .

Peptide Stapling

This compound has been used in the field of peptide stapling . Peptide stapling is a technique used to stabilize the structure of peptides, which can enhance their therapeutic potential. The cyclobutane structure in “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” has been found to be adaptable in ring-closing metathesis (RCM), a key step in peptide stapling .

Drug Design

The compound is also relevant in drug design . Due to its rigid structure, it can be used to create conformationally constrained amino acids, which can help design drugs with more specific actions .

Protein-Protein Interactions

“1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” can be used to study protein-protein interactions . These interactions regulate several signaling pathways and physiological processes, and dysfunction of these interactions is associated with many human diseases .

Therapeutic Peptides

The compound has been used to create therapeutic peptides . For example, it has been used to create stapled peptides that target the spike protein of SARS-CoV-2 .

Research Use

This compound is primarily intended for research use. It’s used by scientists in laboratories to conduct experiments and advance our understanding of various biological and chemical processes.

properties

IUPAC Name

1-(oxan-2-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)10(5-3-6-10)8-4-1-2-7-13-8/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTPDHUXMKUOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.